N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclohex-3-enecarboxamide” is a chemical compound with the molecular formula C19H26N2O2 and a molecular weight of 314.429. It is related to the class of compounds known as phenylpiperazines .
Molecular Structure Analysis
The molecular structure of “N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclohex-3-enecarboxamide” can be represented by the InChI code: 1S/C15H24N2O/c1-3-16-12-13-4-6-14(7-5-13)17-10-8-15(18-2)9-11-17/h4-7,15-16H,3,8-12H2,1-2H3 .Scientific Research Applications
Synthesis and Characterization
Research on derivatives closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclohex-3-enecarboxamide focuses on the synthesis and characterization of compounds for potential medicinal applications. For instance, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, involving compounds with phenyl, methoxyphenyl, and naphthalen-1yl substituents, were explored for their structural and molecular properties through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies. These studies contribute to understanding the structural basis of these compounds for further pharmacological applications (Özer et al., 2009).
Medicinal Chemistry and Drug Discovery
In drug discovery, compounds structurally similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclohex-3-enecarboxamide have been investigated for their potential as selective inhibitors of key enzymes or receptors. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant tumor stasis in in vivo models and advancing into phase I clinical trials due to their favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).
Mechanism of Action
Target of Action
A similar compound, asp3026, is identified as a potent and selective inhibitor of anaplastic lymphoma kinase (alk) . ALK is a validated therapeutic target for treating EML4-ALK positive non-small cell lung cancer (NSCLC) .
Mode of Action
If it acts similarly to asp3026, it may inhibit the tyrosine kinase activity of alk . This inhibition could disrupt the pathogenesis of NSCLC, which is driven by the EML4-ALK oncogenic fusion kinase .
Biochemical Pathways
If it acts similarly to asp3026, it may affect pathways downstream of alk, which is involved in cell growth, survival, and differentiation .
Result of Action
If it acts similarly to asp3026, it may demonstrate antitumor activity in models of nsclc expressing eml4-alk .
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-23-18-11-13-21(14-12-18)17-9-7-16(8-10-17)20-19(22)15-5-3-2-4-6-15/h2-3,7-10,15,18H,4-6,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAXNQHLLJMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.